molecular formula C10H15NO B1416478 5-Isopropoxy-2-methylaniline CAS No. 918445-10-0

5-Isopropoxy-2-methylaniline

Cat. No. B1416478
M. Wt: 165.23 g/mol
InChI Key: ZWCXUSBRKRTYFL-UHFFFAOYSA-N
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Description

5-Isopropoxy-2-methylaniline is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of anilines, such as 5-Isopropoxy-2-methylaniline, often involves the nitration-reduction pathway . This method involves replacing a carbon-hydrogen (C–H) bond in a benzene ring with a carbon-nitrogen (C–N) bond, thus producing the nitrogenated aromatic framework of an aniline . Other methods include aromatic substitutions, where a halogen atom is displaced by an amine .


Molecular Structure Analysis

The molecular structure of 5-Isopropoxy-2-methylaniline consists of a benzene ring with a nitrogen atom and two substituents: an isopropoxy group and a methyl group .

Scientific Research Applications

1. High Temperature Thermosetting Polyimide Oligomer

  • Application Summary: 5-Isopropoxy-2-methylaniline is used in the synthesis of a high temperature thermosetting polyimide oligomer, PMR-PCy, as a safer alternative to PMR-15, which is prepared from the mutagenic and hepatotoxic compound methylene dianiline (MDA) .
  • Methods of Application: The thermosetting polyimide oligomer is prepared from a less toxic bisaniline, 4,40-methylenebis-(5-isopropyl-2-methylaniline) (CDA), derived from the renewable aromatic compound p-cymene .
  • Results or Outcomes: The thermoset network prepared from PMR-PCy had a glass transition temperature (Tg) of 323°C as measured by differential scanning calorimetry (DSC), good thermo-oxidative stability, and water uptake of only 3% after immersion in boiling water for 24 hours .

2. Conducting Nanocomposite

  • Application Summary: 5-Isopropoxy-2-methylaniline is used in the intercalative polymerization of 2-methylaniline with aniline in montmorillonite cation-exchanged to prepare a conducting nanocomposite .
  • Methods of Application: The clay is prepared by cation exchange process between sodium cation in (M-Na) and copper cation (M-Cu). All organic monomers used were first intercalated into the interlayer regions of clay hosts followed by a one-step in situ oxidative polymerization .
  • Results or Outcomes: The unique properties of the as-synthesized nanocomposites materials are investigated by electronic conductivity measurements, X-ray diffraction, FTIR spectroscopy, UV-vis spectroscopy, thermogravimetric analysis and SEM .

Safety And Hazards

Safety data sheets indicate that precautions should be taken when handling 5-Isopropoxy-2-methylaniline. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-methyl-5-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXUSBRKRTYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653561
Record name 2-Methyl-5-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropoxy-2-methylaniline

CAS RN

918445-10-0
Record name 2-Methyl-5-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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